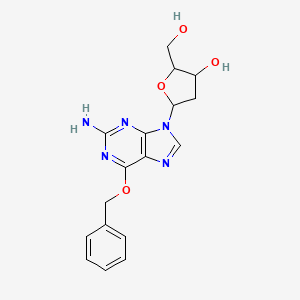
6-o-Benzyl-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-o-Benzyl-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to guanosine, a naturally occurring nucleoside, but features a benzyl group attached to the oxygen atom at the sixth position of the guanine base. This modification imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-Benzyl-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine at the O6 position. One common method involves the reaction of 2’-deoxyguanosine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for 6-o-Benzyl-2’-deoxyguanosine are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-o-Benzyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzyl group or the guanine base, leading to different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
6-o-Benzyl-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides for studying DNA and RNA interactions.
Biology: Employed in the investigation of DNA repair mechanisms and the effects of DNA modifications on cellular processes.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting specific DNA sequences or modifications.
Wirkmechanismus
The primary mechanism of action of 6-o-Benzyl-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. The benzyl group at the O6 position of guanine can form bulky adducts that disrupt the DNA double helix structure, leading to mutations and cell death. This property makes it a valuable tool for studying DNA damage and repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O6-Benzylguanine: Another nucleoside analog with a benzyl group at the O6 position, used as a DNA repair inhibitor.
O6-Benzyl-8-oxoguanine: A derivative with an additional oxygen atom at the eighth position, known for its potent DNA repair inhibition properties.
O6-Benzyl-8-bromoguanine:
Uniqueness
6-o-Benzyl-2’-deoxyguanosine is unique due to its specific structural modification, which allows it to be incorporated into DNA and interfere with replication and repair processes. This makes it particularly useful in studying the effects of DNA damage and developing targeted cancer therapies.
Eigenschaften
IUPAC Name |
5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBOAIQUHDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
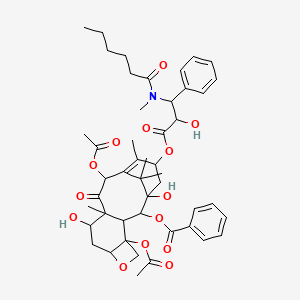
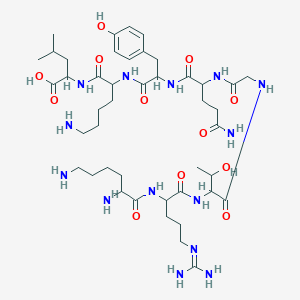
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
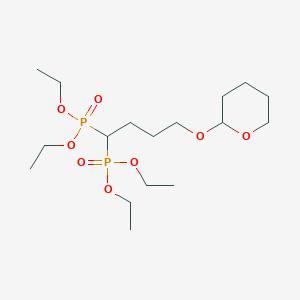
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
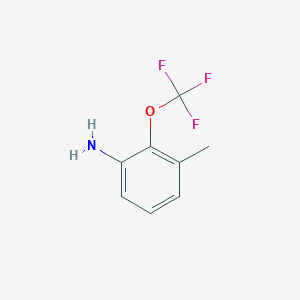

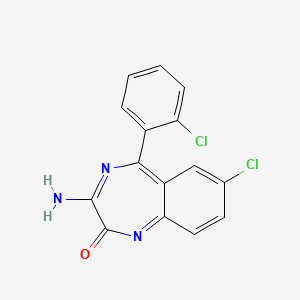
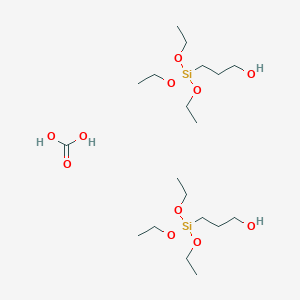
![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
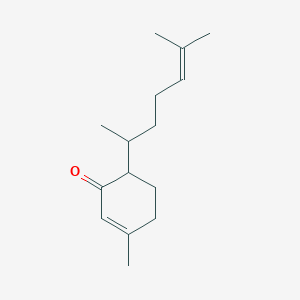
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
